molecular formula C16H15ClO6 B14956920 methyl [6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate

methyl [6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate

Cat. No.: B14956920
M. Wt: 338.74 g/mol
InChI Key: LDESQLZCYMTUIB-UHFFFAOYSA-N
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Description

Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is a synthetic organic compound with the molecular formula C16H15ClO6. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid with methyl 2-oxopropanoate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chromen-2-one core and the presence of both chloro and oxopropoxy groups make it a versatile compound for various applications .

Properties

Molecular Formula

C16H15ClO6

Molecular Weight

338.74 g/mol

IUPAC Name

methyl 2-[6-chloro-4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate

InChI

InChI=1S/C16H15ClO6/c1-8(18)7-22-14-6-13-10(4-12(14)17)9(2)11(16(20)23-13)5-15(19)21-3/h4,6H,5,7H2,1-3H3

InChI Key

LDESQLZCYMTUIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C)CC(=O)OC

Origin of Product

United States

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